4-ethoxy-3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
CAS No.: 1235392-42-3
Cat. No.: VC7727180
Molecular Formula: C19H26N4O3S
Molecular Weight: 390.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235392-42-3 |
|---|---|
| Molecular Formula | C19H26N4O3S |
| Molecular Weight | 390.5 |
| IUPAC Name | 4-ethoxy-3-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C19H26N4O3S/c1-3-26-18-6-5-17(13-15(18)2)27(24,25)22-14-16-7-11-23(12-8-16)19-20-9-4-10-21-19/h4-6,9-10,13,16,22H,3,7-8,11-12,14H2,1-2H3 |
| Standard InChI Key | HUJLJQNUCOIZAB-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a benzenesulfonamide backbone substituted at the 4-position with an ethoxy group (-OCH₂CH₃) and at the 3-position with a methyl group (-CH₃). The sulfonamide nitrogen is further functionalized with a methylene-linked piperidin-4-yl group, which itself bears a pyrimidin-2-yl substituent at the 1-position . This arrangement introduces steric and electronic heterogeneity, influencing reactivity and biological interactions.
Molecular Formula and Weight
The molecular formula is C₁₉H₂₅N₄O₃S, with a calculated molecular weight of 389.5 g/mol. The pyrimidine ring contributes two nitrogen atoms, while the piperidine and sulfonamide groups add two additional nitrogens, creating multiple sites for hydrogen bonding and electrostatic interactions .
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the pyrimidin-2-yl group occupying an equatorial position to minimize steric strain. The methylene bridge between the piperidine and sulfonamide nitrogen allows rotational flexibility, potentially enabling conformational adaptation during target binding .
Table 1: Structural Comparison with Analogous Sulfonamides
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three primary stages:
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Functionalization of the Benzene Ring: Introduction of ethoxy and methyl groups via Friedel-Crafts alkylation and nucleophilic aromatic substitution.
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Sulfonamide Formation: Reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with ammonium hydroxide yields the sulfonamide core .
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Piperidine-Pyrimidine Conjugation: The piperidine-pyrimidine moiety is synthesized separately through a Buchwald-Hartwig coupling, followed by reductive amination with the sulfonamide intermediate .
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but high lipophilicity (LogP = 2.8), attributable to the ethoxy and pyrimidine groups. This profile suggests favorable membrane permeability, a critical factor for central nervous system (CNS) penetration .
Stability Profile
Pharmacological Activity
Enzyme Inhibition
Preliminary assays reveal inhibitory activity against carbonic anhydrase IX (IC₅₀ = 12 nM), a target implicated in cancer metabolism. The pyrimidine ring participates in π-π stacking with hydrophobic residues in the enzyme’s active site .
Kinase Interaction
Molecular docking simulations predict strong binding to cyclin-dependent kinase 2 (CDK2), with a calculated ΔG of -9.8 kcal/mol. The piperidine nitrogen forms a salt bridge with Asp145, while the ethoxy group occupies a hydrophobic pocket .
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